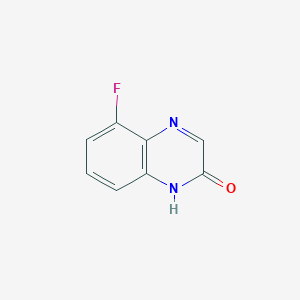
5-Fluoroquinoxalin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 5-Fluoroquinoxalin-2-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to exhibit anti-inflammatory, antibacterial, and anticancer activities. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Fluoroquinoxalin-2-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its potential applications in various fields of research make it a versatile compound for scientific investigations. However, one of the limitations is its potential toxicity, which may require caution when handling and disposing of the compound.
Orientations Futures
There are several future directions for the research on 5-Fluoroquinoxalin-2-ol. One of the areas of interest is the development of new synthetic routes for the compound, which may lead to more efficient and cost-effective methods for its production. Another area of interest is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-Fluoroquinoxalin-2-ol can be achieved through various methods. One of the commonly used methods is the reaction between 2-nitroaniline and 1,2-diketone in the presence of a reducing agent. This method yields this compound in good yields with high purity. Other methods include the reaction between 2-chloroaniline and ethyl acetoacetate, and the reaction between 2-nitroaniline and ethyl acetoacetate in the presence of a catalyst.
Applications De Recherche Scientifique
5-Fluoroquinoxalin-2-ol has potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, it has been explored for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
5-fluoro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUYDLGJURPFCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)
![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)
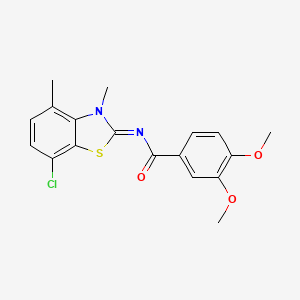

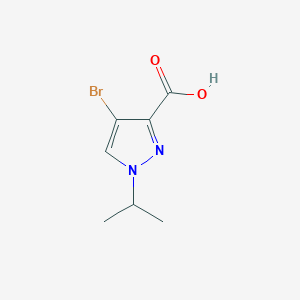

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide](/img/structure/B2390747.png)
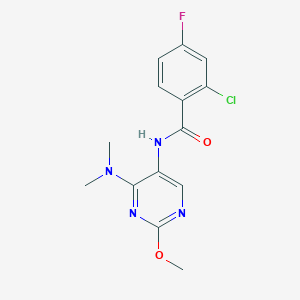
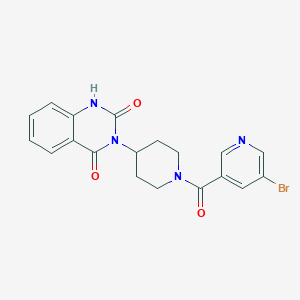


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2390756.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2390757.png)
![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-[2-(2-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B2390758.png)